beta-Ccb

Descripción general

Descripción

Beta-blockers and calcium channel blockers are medications commonly prescribed for the treatment of hypertension and tachyarrhythmias . Beta-blockers prevent stimulation of the beta-adrenergic receptors at the nerve endings of the sympathetic nervous system and therefore reduce systolic pressure, heart rate, and cardiac contractility and output . Calcium channel blockers block voltage-gated calcium channels and inhibit the influx of calcium ions into cardiac and smooth muscle cells .

Molecular Structure Analysis

While all approved calcium channel blockers inhibit the L-type calcium channel on cells, they are divided into two major categories based upon their predominant physiologic effects: the dihydropyridines, which are predominantly vasodilators and generally have limited chronotropic and inotropic effects, and the non-dihydropyridines, which are less potent vasodilators and also slow cardiac contractility and conduction .

Chemical Reactions Analysis

Beta-blockers and calcium channel blockers (CCB) are milestones in the treatment of stable coronary ischaemic disease. Their main effects are particularly suited for the management of effort-induced angina because of the reduction of oxygen demand they achieve .

Aplicaciones Científicas De Investigación

Enfermedades cardiovasculares

Los betabloqueantes se utilizan ampliamente para muchas enfermedades cardiovasculares . Limitan los efectos del exceso de catecolaminas, afectando la inotropía y la cronotropía, proporcionando efectos antiarrítmicos y antiisquémicos, e inhibiendo la liberación de renina .

Enfermedad de la arteria coronaria (EAC)

En el manejo de la EAC, los betabloqueantes han demostrado reducir la mortalidad en análisis previos a la reperfusión de rutina . Sin embargo, no hubo beneficio en estudios contemporáneos donde ≥50% de los pacientes recibieron trombolíticos o intervención . Los betabloqueantes redujeron la incidencia de infarto de miocardio (IM) a expensas del aumento de la insuficiencia cardíaca (IC) .

Insuficiencia cardíaca (IC)

En la IC con fracción de eyección reducida, los betabloqueantes demostraron una reducción de la mortalidad y la hospitalización por IC en ritmo sinusal, pero no en fibrilación auricular .

Cirugía

En pacientes sometidos a cirugía, los betabloqueantes no mostraron ningún efecto sobre la mortalidad para la cirugía cardíaca, pero aumentaron la mortalidad en la cirugía no cardíaca . En la cirugía no cardíaca, los betabloqueantes redujeron el IM después de la cirugía, pero aumentaron el riesgo de accidente cerebrovascular .

Hipertensión

En la hipertensión, los betabloqueantes no identificaron ningún beneficio frente al placebo, pero los betabloqueantes fueron inferiores a otros agentes para prevenir la mortalidad y el accidente cerebrovascular .

Diabetes mellitus o enfermedad pulmonar obstructiva crónica

Cuando estén indicados, se deben recetar betabloqueantes cardioselectivos en pacientes con diabetes mellitus o enfermedad pulmonar obstructiva crónica .

In Vivo

Beta-Ccb has been used in in vivo studies to investigate its effects on various biological processes, such as drug delivery, metabolism, and pharmacokinetics. It has also been used to solubilize and stabilize hydrophobic drugs, making them more bioavailable and suitable for drug delivery. Additionally, it has been used to investigate the pharmacokinetics of various drugs, as well as their metabolism and toxicity.

In Vitro

Beta-Ccb has been used in in vitro studies to investigate its effects on various biological processes, such as drug delivery, metabolism, and pharmacokinetics. It has also been used to solubilize and stabilize hydrophobic drugs, making them more bioavailable and suitable for drug delivery. Additionally, it has been used to investigate the pharmacokinetics of various drugs, as well as their metabolism and toxicity. It has also been used to investigate the interaction of drugs with other molecules, such as proteins, lipids, and carbohydrates.

Mecanismo De Acción

Target of Action

Beta-Ccb, a combination of beta-blockers and calcium channel blockers (CCBs), primarily targets the beta-adrenergic receptors and L-type calcium channels in the human cardiovascular system . Beta-adrenergic receptors are found in the heart muscle and kidneys, while L-type calcium channels are located on vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of calcium influx and the sympathetic nervous system. In vascular smooth muscle and cardiac myocytes, calcium influx stimulates muscle contraction. Calcium influx in nodal tissue plays an important role in pacemaker currents and in phase 0 of action potentials . By blocking calcium entry into the cell, CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Result of Action

The molecular and cellular effects of this compound’s action include decreased heart rate, contractility, and atrioventricular conduction due to the action of beta-blockers . CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Actividad Biológica

Beta-Ccb has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antifungal activities. Additionally, it has been shown to have antimicrobial and antiviral activities. It has also been shown to have immunomodulatory and antitumor activities.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects, including increasing the solubility and stability of hydrophobic drugs, improving the bioavailability of drugs, and modulating the pharmacokinetics of drugs. Additionally, it has been shown to modulate the metabolism of drugs, as well as their toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using beta-Ccb for laboratory experiments include its biocompatibility, low toxicity, and high solubility. Additionally, it is easy to synthesize and can be used to form inclusion complexes with various molecules, including drugs and other bioactive compounds. However, there are some limitations to using this compound for laboratory experiments. For example, the formation of inclusion complexes can be difficult to control, and the compounds may not be stable in certain environments.

Direcciones Futuras

For research on beta-Ccb include further investigation into its effects on drug delivery, metabolism, and pharmacokinetics. Additionally, further research should be conducted on its ability to solubilize and stabilize hydrophobic drugs, as well as its ability to form inclusion complexes with various molecules. Other potential future directions include exploring its potential applications in drug design and drug delivery systems, as well as its potential use as a biocompatible, low-toxicity solubilizer. Furthermore, research should be conducted on its ability to modulate the pharmacokinetics and metabolism of drugs, as well as its potential to modulate the toxicity of drugs. Finally, further research should be conducted on its potential applications in the biotechnology industry, such as its potential use as an enzyme stabilizer and its potential use in gene delivery systems.

Safety and Hazards

While beta-blockers and calcium channel blockers may both be efficacious for lowering blood pressure in pregnancy, this genetic evidence suggests that beta-blocker use may lower birthweight. Conversely, calcium channel blocker use may reduce the risk of pre-eclampsia and eclampsia without impacting gestational diabetes risk or birthweight .

Propiedades

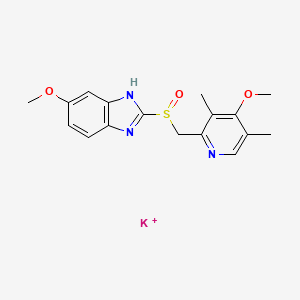

IUPAC Name |

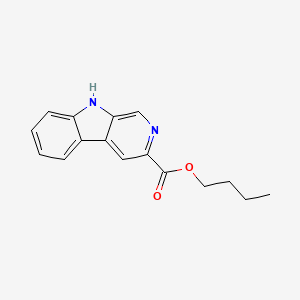

butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGIELOOKACSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233426 | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84454-35-3 | |

| Record name | Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84454-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084454353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)